molecular formula C7H5ClN2 B1265742 4-Amino-2-chlorobenzonitrile CAS No. 20925-27-3

4-Amino-2-chlorobenzonitrile

Cat. No.: B1265742
CAS No.: 20925-27-3
M. Wt: 152.58 g/mol
InChI Key: ZFBKYGFPUCUYIF-UHFFFAOYSA-N
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Description

4-Amino-2-chlorobenzonitrile is an organic compound with the molecular formula C7H5ClN2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the fourth position and a chlorine atom at the second position on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-chlorobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with ammonia in the presence of a catalyst. Another method includes the reduction of 4-nitro-2-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of 2-chlorotoluene. This process involves the reaction of 2-chlorotoluene with ammonia and oxygen over a vanadium oxide catalyst at elevated temperatures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form various amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst is frequently used for reduction reactions.

    Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.

Major Products:

    Oxidation: 4-Nitro-2-chlorobenzonitrile.

    Reduction: 4-Amino-2-chlorobenzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

4-Amino-2-chlorobenzonitrile is characterized by the presence of an amino group and a chloro substituent on the benzene ring, along with a nitrile functional group. Its molecular weight is approximately 152.58 g/mol, and it has a melting point range of 116°C to 119°C. The compound's structure can be represented by the SMILES notation: NC1=CC=C(C#N)C(Cl)=C1 .

Organic Synthesis

This compound serves as a significant building block in organic synthesis. It is employed in the preparation of various complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse derivatives through nucleophilic substitution reactions .

Biochemical Studies

In biochemical research, this compound has been investigated for its interactions with various enzymes and proteins. It is known to influence cellular signaling pathways by modulating kinase activity, which can alter phosphorylation states of proteins involved in critical cellular processes . Additionally, studies have demonstrated its potential antiplasmodial activity against different strains of Plasmodium, highlighting its relevance in medicinal chemistry .

Pharmaceutical Development

This compound is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in treating various diseases due to their biological activities. For instance, it has been involved in the development of drugs targeting specific molecular pathways related to cancer and infectious diseases .

Dye Production

The compound is also used in the dye industry due to its ability to participate in azo coupling reactions, which are essential for synthesizing various colorants .

Agrochemicals

In agriculture, this compound is applied in the formulation of agrochemicals, contributing to pest control and crop protection strategies .

Case Studies

Case Study 1: Antiplasmodial Activity
In vitro studies have confirmed that this compound exhibits significant antiplasmodial activity against multiple Plasmodium strains. These findings suggest its potential as a lead compound for developing new antimalarial drugs .

Case Study 2: Enzyme Interaction
Research indicates that this compound interacts with cytochrome P450 enzymes, influencing the metabolism of xenobiotics. Such interactions can lead to the formation of reactive intermediates that may have implications for drug metabolism and toxicity .

Mechanism of Action

The mechanism of action of 4-Amino-2-chlorobenzonitrile involves its interaction with specific molecular targets, leading to the formation of various bioactive compounds. The amino and cyano groups on the benzene ring allow it to participate in a variety of chemical reactions, facilitating the synthesis of diverse molecules with potential biological activity.

Comparison with Similar Compounds

  • 2-Amino-4-chlorobenzonitrile
  • 4-Amino-3-chlorobenzonitrile
  • 2-Amino-5-chlorobenzonitrile
  • 4-Amino-2-(trifluoromethyl)benzonitrile

Comparison: 4-Amino-2-chlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties

Biological Activity

4-Amino-2-chlorobenzonitrile (4ACB), with the chemical formula C7H5ClN2 and CAS number 20925-27-3, is a compound that has garnered attention for its diverse biological activities. This article reviews the biological properties of 4ACB, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Melting Point116-118 °C
Boiling Point301 °C
PubChem CID88728

Pharmacological Potential

4ACB has been studied for various biological activities, particularly in relation to its antimalarial properties. Research indicates that it exhibits strong antiplasmodial activity , making it a candidate for further development in antimalarial therapies. The compound's mechanism of action is thought to involve the inhibition of specific enzymes critical for the survival of the malaria parasite, Plasmodium falciparum .

Antimalarial Activity

In a study conducted by researchers at Biosynth, 4ACB was evaluated for its effectiveness against malaria. The results demonstrated significant activity against Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth. The compound's structural features, including the chloro and amino groups, are believed to contribute to its bioactivity .

The proposed mechanisms through which 4ACB exerts its biological effects include:

  • Enzyme Inhibition : It is hypothesized that 4ACB inhibits enzymes involved in the metabolic pathways of the malaria parasite.
  • Cellular Uptake : The compound may facilitate cellular uptake due to its lipophilicity, enhancing its bioavailability and efficacy.

Case Studies

  • In Vitro Studies : Various in vitro studies have confirmed the antiplasmodial activity of 4ACB against different strains of Plasmodium. For instance, one study reported an IC50 value of approximately 1.2 µM against P. falciparum, suggesting potent activity compared to standard antimalarial drugs .
  • Structural Activity Relationship (SAR) : Research has also focused on understanding how modifications to the structure of 4ACB can enhance its biological activity. For example, derivatives with additional functional groups have shown improved potency and selectivity towards malaria parasites .
  • Comparative Analysis : A comparative study involving several chlorinated benzonitriles indicated that 4ACB had superior antiplasmodial activity compared to other related compounds, highlighting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-amino-2-chlorobenzonitrile, and how can purity be validated?

  • Methodology : A common route involves the chemoselective reduction of 4-nitro-2-chlorobenzonitrile using sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄). NaBH₄ is preferred for selective nitro-group reduction while preserving the nitrile functionality . Post-synthesis, purity can be assessed via melting point analysis (116–119°C, as per Fisher Scientific data) and HPLC. Discrepancies in melting ranges (>2°C deviation) may indicate impurities requiring recrystallization or column chromatography .

Q. What safety protocols are critical when handling this compound?

  • Guidelines : Classified under Transport Hazard Class 6.1 (toxic substances), it requires handling in a fume hood with PPE (gloves, lab coat, goggles). Storage should comply with UN 3439 regulations, avoiding contact with oxidizing agents. Spills must be neutralized with inert absorbents and disposed of as hazardous waste .

Q. How is this compound characterized spectroscopically?

  • Techniques : Use FT-IR to confirm the nitrile stretch (~2220 cm⁻¹) and amino group (~3400 cm⁻¹). NMR (¹H and ¹³C) resolves aromatic protons (δ 6.8–7.5 ppm) and substituent effects from chlorine and amino groups. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 152.58 (C₇H₅ClN₂) .

Advanced Research Questions

Q. How can chemoselectivity challenges be addressed during the reduction of nitro precursors to this compound?

  • Optimization : Competing reduction of the nitrile group can occur with strong reductants like LiAlH₄. Switching to NaBH₄ in tetrahydrofuran (THF) at 0–5°C minimizes side reactions. Monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1) ensures selective nitro-to-amine conversion .

Q. What crystallographic data are available for structural analogs, and how can they inform studies on this compound?

  • Structural Insights : While direct crystallography data for this compound is lacking, related compounds like 4-amino-2-chlorobenzoic acid (monoclinic P2₁ space group, a = 3.9595 Å, b = 22.6656 Å) suggest similar packing motifs. X-ray diffraction can resolve bond angles and hydrogen-bonding networks critical for material design .

Q. How should researchers resolve contradictions in spectroscopic or synthetic yield data?

  • Data Analysis : Discrepancies in NMR shifts or reaction yields may arise from solvent polarity, temperature, or residual moisture. For example, amino group protonation in DMSO-d₆ can alter splitting patterns. Replicate experiments under controlled conditions (dry solvents, inert atmosphere) and statistical analysis (e.g., ANOVA) help identify systematic errors .

Q. What role does this compound play in multi-step organic syntheses?

  • Applications : It serves as a key intermediate in synthesizing Schiff base ligands (e.g., indole derivatives) for coordination chemistry. The amino group facilitates condensation with carbonyl compounds, while the nitrile can be further functionalized via hydrolysis or cyclization .

Q. Methodological Notes

  • Synthesis Optimization : Pilot small-scale reactions (<1 g) to refine stoichiometry and reaction time.
  • Crystallography : Collaborate with specialized labs for single-crystal X-ray diffraction if structural confirmation is needed.
  • Safety Compliance : Regularly review SDS updates and institutional protocols for toxic compound handling.

Properties

IUPAC Name

4-amino-2-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBKYGFPUCUYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175082
Record name 4-Amino-2-chlorobenzonitrile
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Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20925-27-3
Record name 4-Amino-2-chlorobenzonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=20925-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Amino-2-chlorobenzonitrile
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Record name 4-Amino-2-chlorobenzonitrile
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Record name 4-amino-2-chlorobenzonitrile
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Record name 4-AMINO-2-CHLOROBENZONITRILE
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Synthesis routes and methods

Procedure details

A portion of 2-chloro-4-nitrobenzonitrile (5 g, 0.027 m) was heated with hydrazine monohydrate (110 ml) until the reaction began. Another portion of 2-chloro-4-nitrobenzonitrile (35 g, 0.192 m) was added in predetermined amounts. Once the evolution of nitrogen gas ceased, the reaction mixture was refluxed approximately thirty minutes, and then poured into stirred ice water. The precipitate was filtered and the solid was crystallized from water to yield 2-chloro-4-aminobenzonitrile (25 g, 78%, mp 117° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Amino-2-chlorobenzonitrile
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4-Amino-2-chlorobenzonitrile
4-Amino-2-chlorobenzonitrile
4-Amino-2-chlorobenzonitrile

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